molecular formula C17H15ClN2O5S B6469666 methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate CAS No. 2640892-69-7

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate

Cat. No.: B6469666
CAS No.: 2640892-69-7
M. Wt: 394.8 g/mol
InChI Key: CIQHYJWAKIMHBM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiadiazine, which is a heterocyclic compound containing a benzene ring fused to a thiadiazine ring . The presence of the acetate group suggests that this compound could be an ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiadiazine core, with a chloro-substituted methyl group and an acetate group attached .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetate group could potentially make this compound more polar .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is biologically active, its mechanism of action would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If this compound shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

Properties

IUPAC Name

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-11-7-8-12(18)9-14(11)20-17(22)19(10-16(21)25-2)13-5-3-4-6-15(13)26(20,23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHYJWAKIMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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